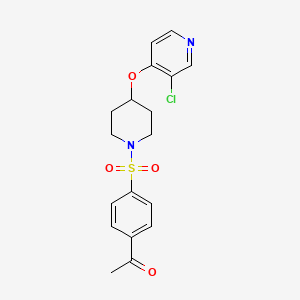![molecular formula C7H13BrO B2938583 [(2-Bromoethoxy)methyl]cyclobutane CAS No. 1909326-00-6](/img/structure/B2938583.png)
[(2-Bromoethoxy)methyl]cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Bromoethoxy)methyl]cyclobutane is an organic compound with the molecular formula C₇H₁₃BrO. It is a cyclobutane derivative where a bromoethoxy group is attached to the methyl group of the cyclobutane ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Mécanisme D'action
Target of Action
Cyclobutanes, in general, are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Mode of Action
It’s known that cyclobutanes are synthesized using the [2+2] cycloaddition, which is the primary and most commonly used method . This reaction mechanism could potentially influence the interaction of [(2-Bromoethoxy)methyl]cyclobutane with its targets.
Biochemical Pathways
Cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .
Pharmacokinetics
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .
Result of Action
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Action Environment
The [2+2] cycloaddition used in the synthesis of cyclobutanes can be influenced by different reaction mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing [(2-Bromoethoxy)methyl]cyclobutane involves the [2 + 2] cycloaddition reaction. This reaction typically requires electron-rich olefins and can be facilitated under harsh conditions or by generating a radical cation through oxidation . The reaction conditions often involve high temperatures and the presence of a catalyst to drive the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Bromoethoxy)methyl]cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutane derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
[(2-Bromoethoxy)methyl]cyclobutane has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms involving cyclobutane derivatives.
Industry: Used in the production of materials with unique properties due to the cyclobutane ring structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane: The parent compound without the bromoethoxy group.
(2-Chloroethoxy)methylcyclobutane: A similar compound with a chlorine atom instead of bromine.
(2-Iodoethoxy)methylcyclobutane: A similar compound with an iodine atom instead of bromine.
Uniqueness
[(2-Bromoethoxy)methyl]cyclobutane is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties compared to other cyclobutane derivatives. This makes it a valuable compound in various chemical syntheses and research applications.
Propriétés
IUPAC Name |
2-bromoethoxymethylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJLRAHOUBOIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
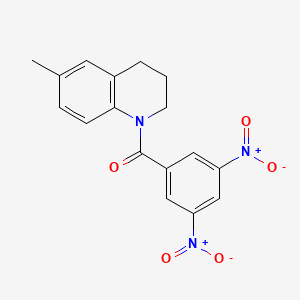
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)
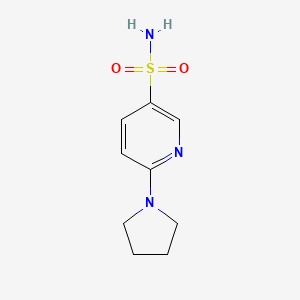
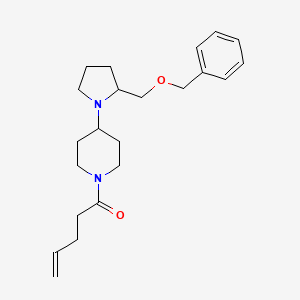
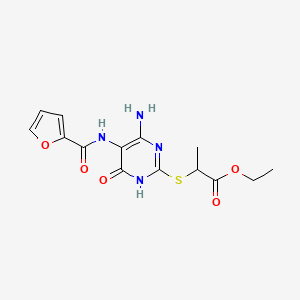
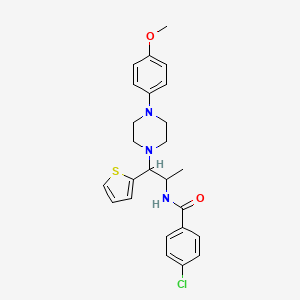
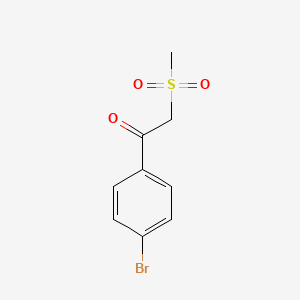
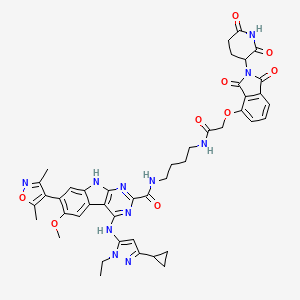
![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)
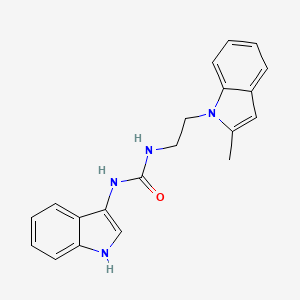
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2938517.png)
![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2938518.png)
